5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile 5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895142
InChI: InChI=1S/C14H15N7O/c1-21(14-3-2-4-22-14)13-5-11(18-9-19-13)20-12-8-16-10(6-15)7-17-12/h5,7-9,14H,2-4H2,1H3,(H,17,18,19,20)
SMILES:
Molecular Formula: C14H15N7O
Molecular Weight: 297.32 g/mol

5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC15895142

Molecular Formula: C14H15N7O

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile -

Specification

Molecular Formula C14H15N7O
Molecular Weight 297.32 g/mol
IUPAC Name 5-[[6-[methyl(oxolan-2-yl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C14H15N7O/c1-21(14-3-2-4-22-14)13-5-11(18-9-19-13)20-12-8-16-10(6-15)7-17-12/h5,7-9,14H,2-4H2,1H3,(H,17,18,19,20)
Standard InChI Key WJTMLIOFDFRMPB-UHFFFAOYSA-N
Canonical SMILES CN(C1CCCO1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The molecule consists of two aromatic heterocycles: a pyrazine ring and a pyrimidine ring. The pyrazine component features a carbonitrile group at the 2-position, while the pyrimidine ring is substituted at the 6-position with a methyl(tetrahydrofuran-2-yl)amino group. The tetrahydrofuran (THF) ring introduces a stereocenter at the 2-position, though specific enantiomeric data remain unreported .

Key Structural Metrics:

PropertyValueSource
Molecular FormulaC14H15N7O\text{C}_{14}\text{H}_{15}\text{N}_{7}\text{O}
Molecular Weight297.32 g/mol
XLogP3-AA (Lipophilicity)1.3
Rotatable Bonds4

The SMILES notation \text{CN(C1CCCO1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N} highlights the connectivity, with the THF oxygen potentially participating in hydrogen bonding .

Physicochemical Properties

Solubility and Stability

With a hydrogen bond acceptor count of 8 and a donor count of 1 , the compound exhibits moderate polarity. The THF moiety enhances solubility in organic solvents, while the carbonitrile group may limit aqueous solubility. Stability data suggest storage at 2–8°C to prevent degradation .

Applications and Regulatory Status

Pharmaceutical Development

Primary use cases include:

  • Intermediate: For kinase inhibitors in oncology.

  • Prototype Molecule: For structure-activity relationship (SAR) studies.

Future Research Directions

  • Stereochemistry Effects: Resolve enantiomers and test bioactivity differences.

  • Kinase Profiling: Screen against kinase panels to identify targets.

  • Formulation Studies: Develop salt forms to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator